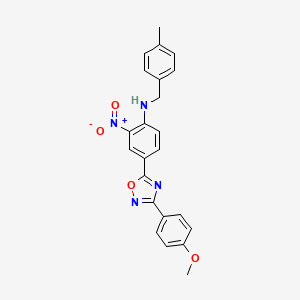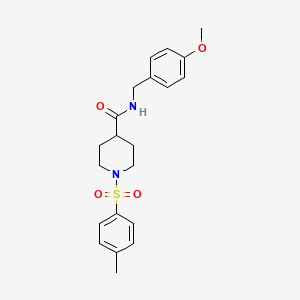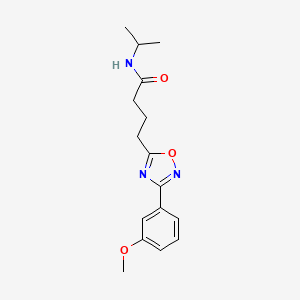
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a member of the oxadiazole family, which has been extensively studied for its diverse biological activities.
作用机制
The mechanism of action of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cell proliferation and survival. The compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating various apoptotic pathways. The compound has also been shown to inhibit the growth and proliferation of bacterial strains by disrupting bacterial cell membranes and inhibiting bacterial enzymes. In addition, the compound has been shown to have antiviral properties by inhibiting viral replication.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline in lab experiments is its diverse biological activities. The compound has shown potential as an anticancer, antimicrobial, and antiviral agent, making it a versatile tool for scientific research. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline. One direction is to investigate the compound's potential as a drug delivery agent. Studies have shown that the compound can be conjugated with various drugs to enhance their delivery to target cells. Another direction is to investigate the compound's potential as a photosensitizer for photodynamic therapy. Studies have shown that the compound can be activated by light to induce cell death in cancer cells. Finally, further studies are needed to investigate the compound's toxicity and potential side effects in vivo, which will be crucial for its development as a therapeutic agent.
合成方法
The synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline involves a multistep process that includes the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate and sodium hydroxide to form 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole. This intermediate is then reacted with 4-methylbenzyl chloride and sodium hydride to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has shown promising results in various scientific research fields. The compound has been studied for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been investigated for its antimicrobial properties, with studies showing its effectiveness against various bacterial strains. In addition, the compound has been studied for its potential as an antiviral agent, with studies showing its ability to inhibit the replication of certain viruses.
属性
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-3-5-16(6-4-15)14-24-20-12-9-18(13-21(20)27(28)29)23-25-22(26-31-23)17-7-10-19(30-2)11-8-17/h3-13,24H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGDMVFZNPOMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)


![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)



![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)